molecular formula C11H14O2 B103066 5-Butyl-1,3-benzodioxole CAS No. 16929-05-8

5-Butyl-1,3-benzodioxole

Cat. No. B103066
CAS RN: 16929-05-8
M. Wt: 178.23 g/mol
InChI Key: SHSJAUIDOGFRGQ-UHFFFAOYSA-N
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Description

The compound 5-Butyl-1,3-benzodioxole is a derivative of 1,3-benzodioxole, which is a structural motif found in various chemical compounds with diverse applications, including potential antitumor activity , fragrance materials , and as building blocks for functional materials such as fluorescent dyes and conjugated polymers . The 1,3-benzodioxole moiety is also present in compounds with anti-proliferative effects on cancer cell lines and in the structure of certain NOX inhibitors .

Synthesis Analysis

The synthesis of 1,3-benzodioxole derivatives can be achieved through various methods. For instance, 1,3-benzodioxole derivatives with antitumor activity were synthesized and evaluated against human tumor cell lines, with some showing significant growth inhibitory activity . Another study reported the synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles, which are structurally related to 1,3-benzodioxole, and their evaluation as potential anticancer agents . Additionally, the synthesis of tert-butyl aryl sulfides, which are precursors to benzo[1,2-d;4,5-d']bis[1,3]dithioles, was improved by using an odorless surrogate for tert-butyl thiol, leading to high yields of the desired products .

Molecular Structure Analysis

The molecular structure of 1,3-benzodioxole derivatives can be confirmed using techniques such as single crystal X-ray diffraction, as demonstrated in the study of 2-aryl 5-hydroxy benzo[d]oxazoles . Furthermore, the molecular structure, vibrational spectra, and other properties of related compounds like 3,5-di-tert-butyl-4-hydroxybenzoic acid have been evaluated using quantum chemical calculations and spectroscopic methods .

Chemical Reactions Analysis

1,3-Benzodioxole and its derivatives undergo various chemical reactions. For example, the reaction of n-butyllithium with 1,3-benzodioxole can lead to metalation ortho to the oxygen or cleavage of the ether bond, resulting in different substitution, elimination, and reduction products . Additionally, the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles through directed lithiation of 1-(benzyloxy)-1,2,3-triazole demonstrates the reactivity of the 5-position in such heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-benzodioxole derivatives can be characterized using various analytical techniques. For instance, the vibrational spectra, UV-Vis absorption maxima, and NMR analyses provide insights into the properties of these compounds . The electrostatic potential surface (MEP), HOMO-LUMO energy gap, and non-linear optical properties are also important parameters that can be calculated to understand the structure-activity relationships .

Scientific Research Applications

Anticancer and Antibacterial Properties

5-Butyl-1,3-benzodioxole and its derivatives have been studied for their potential in medical applications. A study by Gupta et al. (2016) explored eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives, highlighting their anticancer, antibacterial, and DNA binding potential. Particularly, compound 3c showed significant anticancer and antibacterial potency, while compound 5b demonstrated notable DNA binding capacity (Gupta et al., 2016).

Cytochrome P450 Isozyme Regulation

Research by Ryu, Levi, and Hodgson (1995) investigated the regulation of cytochrome P450 isozymes by benzodioxole compounds. This study provided insights into how different benzodioxole derivatives affect liver microsomes and specific cytochrome P450 isozymes, crucial for understanding drug metabolism and interactions (Ryu, Levi & Hodgson, 1995).

Antidepressant-Like Effects

A study by Matsuda et al. (1995) focused on the antidepressant-like effects of a 5-HT1A receptor agonist, highlighting the role of postsynaptic 5-HT1A receptors in antidepressant-like effects. This research could be relevant for developing new antidepressants or understanding the mechanisms of existing ones (Matsuda et al., 1995).

Synthesis and Antitumor Activity

Micale, Zappalà, and Grasso (2002) synthesized a series of 1,3-benzodioxoles and evaluated their in vitro antitumor activity against human tumor cell lines. This study contributes to the search for new compounds with potential antitumor properties (Micale, Zappalà & Grasso, 2002).

Insecticidal Activity

The insecticidal activity of benzodioxole derivatives has been explored in agricultural contexts. Sawada et al. (2003) investigated benzoheterocyclic analogues of benzodioxole for their insecticidal activity, offering potential applications in pest management (Sawada et al., 2003).

Cytochrome P450 Induction

A study by Cook and Hodgson (1983) evaluated the induction of hepatic microsomal cytochrome P-450 by methylenedioxyphenyl compounds. Understanding how these compounds affect cytochrome P-450 is crucial for drug development and toxicity studies (Cook & Hodgson, 1983).

Safety And Hazards

The safety data sheet for 1,3-Benzodioxole, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-butyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-3-4-9-5-6-10-11(7-9)13-8-12-10/h5-7H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSJAUIDOGFRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515762
Record name 5-Butyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butyl-1,3-benzodioxole

CAS RN

16929-05-8
Record name 5-Butyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JC Cook, E Hodgson - Chemico-biological interactions, 1985 - Elsevier
Using sucrose gradients, the Ah receptor and a 3-4S binding peak were measured in hepatic cytosol from Dub: ICR, C57BL/6, and DBA/2 male mice. Isosafrole, piperonyl butoxide, and …
Number of citations: 41 www.sciencedirect.com

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